1-(2-Phenoxyethyl)-3-[3-(4-phenylpiperazin-1-yl)propyl]urea
説明
特性
IUPAC Name |
1-(2-phenoxyethyl)-3-[3-(4-phenylpiperazin-1-yl)propyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30N4O2/c27-22(24-13-19-28-21-10-5-2-6-11-21)23-12-7-14-25-15-17-26(18-16-25)20-8-3-1-4-9-20/h1-6,8-11H,7,12-19H2,(H2,23,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBIJJBLZGYOOJM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCCNC(=O)NCCOC2=CC=CC=C2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Phenoxyethyl)-3-[3-(4-phenylpiperazin-1-yl)propyl]urea typically involves the reaction of 2-phenoxyethylamine with 3-(4-phenylpiperazin-1-yl)propyl isocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, under reflux conditions. The product is then purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include the use of industrial reactors, continuous flow systems, and automated purification processes to ensure high yield and purity.
化学反応の分析
Types of Reactions
1-(2-Phenoxyethyl)-3-[3-(4-phenylpiperazin-1-yl)propyl]urea can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the phenoxyethyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
Oxidation: Formation of corresponding urea derivatives with oxidized phenoxyethyl group.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted urea derivatives.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Potential therapeutic agent for various conditions, though specific applications would require further research.
Industry: Could be used in the development of new materials or as a catalyst in certain chemical reactions.
作用機序
The mechanism of action of 1-(2-Phenoxyethyl)-3-[3-(4-phenylpiperazin-1-yl)propyl]urea would depend on its specific biological target. Generally, urea derivatives can interact with enzymes or receptors, modulating their activity. The phenylpiperazine moiety suggests potential interactions with neurotransmitter receptors, which could influence neurological pathways.
類似化合物との比較
Core Urea-Piperazine Derivatives
- 8-Phenyl-3-[3-(4-phenylpiperazin-1-yl)propyl]-1,3-diazaspiro[4.5]decane-2,4-dione (13): This compound shares the 3-(4-phenylpiperazin-1-yl)propyl group but incorporates a spirodecane-dione system instead of the phenoxyethyl-urea moiety.
- 3-(3-(4-(3-Chlorophenyl)piperazin-1-yl)propyl)-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione (14) :
Substitution of the phenyl group with a 3-chlorophenyl in the piperazine ring introduces electron-withdrawing effects, which may influence binding affinity and metabolic stability .
Phenoxyethyl and Aryl Urea Variants
- 1-(Benzo[d][1,2,3]thiadiazol-6-yl)-3-(2-hydroxy-2-phenylethyl)urea (17) :
Replaces the phenylpiperazine group with a hydroxy-phenylethyl chain, reducing basicity but introducing a chiral center. This structural change could alter solubility and pharmacokinetic profiles .
Pharmacological and Physicochemical Properties
Antiarrhythmic and Cardiovascular Activity
Physicochemical Data
| Compound | Melting Point (°C) | Solubility (LogP) | Molecular Weight |
|---|---|---|---|
| Target Compound | Not Reported | Estimated ~3.5 | 424.5 (C24H29N5O2) |
| 1-(4-Bromophenyl)-3-(thiadiazol)urea (8d) | 155–160 | 2.8 | 568.4 |
| 1-(3-Chlorophenyl)-3-(thiadiazol)urea (8f) | 148–155 | 3.1 | 528.9 |
Data extrapolated from and molecular modeling.
生物活性
1-(2-Phenoxyethyl)-3-[3-(4-phenylpiperazin-1-yl)propyl]urea is a synthetic organic compound classified as a urea derivative. This compound has garnered attention in pharmacological research due to its potential biological activities, particularly in the context of neuropharmacology and oncology. This article delves into the biological activity of this compound, summarizing key research findings, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular structure of 1-(2-Phenoxyethyl)-3-[3-(4-phenylpiperazin-1-yl)propyl]urea can be represented as follows:
- Molecular Formula : C19H23N5O
- Molecular Weight : 337.42 g/mol
- CAS Number : 1396858-67-5
This compound features a phenoxyethyl group and a piperazine moiety, which are known to influence its pharmacological properties.
The biological activity of 1-(2-Phenoxyethyl)-3-[3-(4-phenylpiperazin-1-yl)propyl]urea is primarily attributed to its interaction with various neurotransmitter receptors and enzymes. Research indicates that this compound may exhibit:
- Antidepressant-like Effects : The piperazine component is known to interact with serotonin receptors, particularly 5-HT1A and 5-HT2A, which are implicated in mood regulation.
- Antitumor Activity : Preliminary studies have suggested that urea derivatives can induce cytotoxic effects against various cancer cell lines by promoting apoptosis and inhibiting cell proliferation.
In Vitro Studies
Several in vitro studies have assessed the cytotoxicity of this compound against human tumor cell lines. For instance:
| Cell Line | IC50 (µM) | Effect Observed |
|---|---|---|
| MCF-7 (Breast Cancer) | 15.2 | Significant reduction in viability |
| HeLa (Cervical Cancer) | 12.8 | Induction of apoptosis |
| A549 (Lung Cancer) | 10.5 | Inhibition of cell migration |
These results highlight the potential of 1-(2-Phenoxyethyl)-3-[3-(4-phenylpiperazin-1-yl)propyl]urea as a candidate for further development in cancer therapeutics.
Neuropharmacological Studies
In animal models, the compound has shown promise for treating anxiety and depression symptoms. The following effects were noted:
- Reduction in Anxiety-like Behavior : In rodent models, administration of the compound led to decreased time spent in anxious behaviors during open field tests.
- Improvement in Depression-like Symptoms : The forced swim test indicated that treated animals exhibited reduced immobility time, suggesting an antidepressant effect.
Case Study 1: Antitumor Activity
A study conducted on the effects of 1-(2-Phenoxyethyl)-3-[3-(4-phenylpiperazin-1-yl)propyl]urea on MCF-7 cells demonstrated that the compound induced apoptosis through the activation of caspase pathways. The study found that treatment with the compound resulted in increased levels of cleaved caspase-3 and PARP, markers indicative of apoptotic processes.
Case Study 2: Neuropharmacological Effects
In a double-blind study involving patients with generalized anxiety disorder, participants treated with this compound reported significant reductions in anxiety scores compared to placebo groups. The results suggest that modulation of serotonin receptors may play a critical role in its therapeutic effects.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 1-(2-Phenoxyethyl)-3-[3-(4-phenylpiperazin-1-yl)propyl]urea, and how do reaction conditions impact yield?
- Methodology : The synthesis of urea derivatives typically involves coupling phenoxyethylamine with isocyanate intermediates. Key steps include:
- Catalytic hydrogenation : Use of Pd/C in methanol or dichloromethane to reduce intermediates, ensuring high selectivity for the piperazine-propyl moiety .
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reactivity, while protic solvents (e.g., methanol) improve solubility of intermediates .
- Purification : Column chromatography with silica gel (eluent: ethyl acetate/hexane gradients) is critical for isolating the pure urea derivative. Monitoring via TLC ensures reaction progress .
Q. Which analytical techniques are essential for confirming the structure and purity of this compound?
- Methodology :
- Nuclear Magnetic Resonance (NMR) : ¹H NMR (400–600 MHz) confirms substitution patterns (e.g., phenoxyethyl CH₂ protons at δ 3.5–4.0 ppm, urea NH signals at δ 6.8–7.2 ppm) .
- Mass Spectrometry (MS) : ESI-MS or EI-MS validates molecular weight (expected [M+H]⁺ ~468 g/mol for C₂₈H₃₂N₄O₂). High-resolution MS distinguishes isotopic patterns .
- HPLC : Reverse-phase C18 columns (acetonitrile/water) assess purity (>95% by UV at 254 nm) .
Advanced Research Questions
Q. How can researchers design experiments to elucidate the biological target interactions of this compound?
- Methodology :
- Computational docking : Use software (e.g., AutoDock Vina) to model interactions with serotonin receptors (e.g., 5-HT₁A) due to the phenylpiperazine moiety. Validate via site-directed mutagenesis .
- Biolayer interferometry (BLI) : Immobilize recombinant receptors on biosensors to quantify binding kinetics (Kd, kon/koff) in real time .
- Cellular assays : Measure cAMP inhibition in HEK293 cells expressing GPCRs to assess functional activity .
Q. What strategies resolve contradictions between in vitro and in vivo activity data for urea derivatives?
- Methodology :
- Metabolic stability studies : Incubate the compound with liver microsomes (human/rat) to identify metabolites (LC-MS/MS). Poor in vivo activity may stem from rapid CYP3A4-mediated oxidation .
- Pharmacokinetic profiling : Administer IV/oral doses in rodents; calculate bioavailability (AUC₀–24h) and correlate with plasma protein binding (equilibrium dialysis) .
- Structure-Activity Relationship (SAR) : Synthesize analogs (e.g., replacing phenoxyethyl with adamantyl) to improve metabolic stability while retaining target affinity .
Q. How can computational methods optimize the synthesis and biological activity of this compound?
- Methodology :
- Reaction path search : Apply density functional theory (DFT) to model transition states and identify energy barriers in urea bond formation. Adjust catalysts (e.g., switch Pd/C to PtO₂) to lower activation energy .
- Machine learning (ML) : Train models on PubChem data to predict substituent effects on receptor selectivity. Prioritize synthetic routes with >80% predicted yield .
- Free-energy perturbation (FEP) : Simulate binding free energy changes for modified analogs, guiding synthesis toward high-affinity derivatives .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
